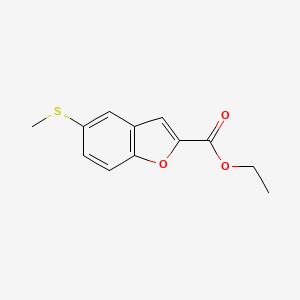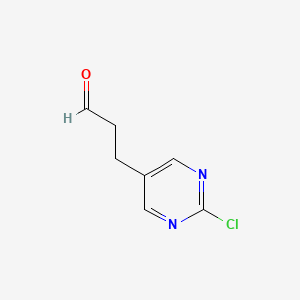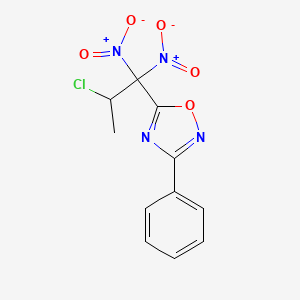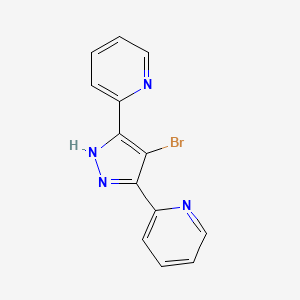![molecular formula C58H78O10 B14174085 Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 918626-39-8](/img/structure/B14174085.png)
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two benzoyloxyphenyl groups attached to a hexanedioate backbone, with tridecyloxy substituents enhancing its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate typically involves a multi-step process. One common method includes the esterification of hexanedioic acid with 4-(tridecyloxy)benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting intermediate is then reacted with 4-hydroxybenzoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, where nucleophiles such as amines or thiols replace the tridecyloxy substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and high-performance polymers.
Wirkmechanismus
The mechanism of action of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy groups can interact with cellular proteins and enzymes, potentially inhibiting their activity. Additionally, the tridecyloxy substituents may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
Uniqueness
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate is unique due to its specific tridecyloxy substituents, which provide enhanced chemical stability and reactivity compared to similar compounds with shorter or longer alkoxy chains. This uniqueness makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.
Eigenschaften
CAS-Nummer |
918626-39-8 |
|---|---|
Molekularformel |
C58H78O10 |
Molekulargewicht |
935.2 g/mol |
IUPAC-Name |
bis[4-(4-tridecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C58H78O10/c1-3-5-7-9-11-13-15-17-19-21-25-45-63-49-33-29-47(30-34-49)57(61)67-53-41-37-51(38-42-53)65-55(59)27-23-24-28-56(60)66-52-39-43-54(44-40-52)68-58(62)48-31-35-50(36-32-48)64-46-26-22-20-18-16-14-12-10-8-6-4-2/h29-44H,3-28,45-46H2,1-2H3 |
InChI-Schlüssel |
PCXHYYSRTULZNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)


![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)
![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)


![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)

![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)

![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
